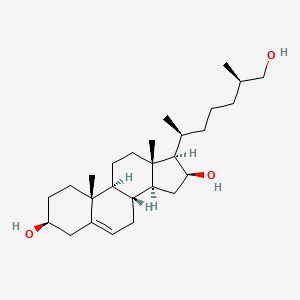
(25R)-16beta,26-DIHYDROXYCHOLESTEROL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(25R)-16beta,26-DIHYDROXYCHOLESTEROL is a sterol derivative with two hydroxyl groups located at the 16beta and 26 positions. Sterols are a subgroup of steroids and an important class of organic molecules. They play crucial roles in cell membrane structure and function, as well as serving as precursors for biologically active compounds such as hormones and vitamins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (25R)-16beta,26-DIHYDROXYCHOLESTEROL typically involves multi-step organic reactions starting from simpler sterol precursors. One common approach is the hydroxylation of cholesterol derivatives at specific positions using reagents such as osmium tetroxide or selenium dioxide. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure regioselectivity and stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as microbial fermentation, where specific enzymes catalyze the hydroxylation of cholesterol. This method is advantageous due to its specificity and environmentally friendly nature compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(25R)-16beta,26-DIHYDROXYCHOLESTEROL can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds or reduction of ketones to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in the presence of solvents like ethanol.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 16-keto-26-hydroxycholesterol, while reduction can produce 16beta,26-dihydroxycholestanol.
Scientific Research Applications
(25R)-16beta,26-DIHYDROXYCHOLESTEROL has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex sterols and steroids.
Biology: Studied for its role in cell membrane dynamics and signaling pathways.
Medicine: Investigated for potential therapeutic effects in treating cholesterol-related disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of steroid-based pharmaceuticals and as an intermediate in the synthesis of vitamins and hormones.
Mechanism of Action
The mechanism of action of (25R)-16beta,26-DIHYDROXYCHOLESTEROL involves its interaction with specific molecular targets such as enzymes and receptors. It can modulate the activity of enzymes involved in cholesterol metabolism and influence signaling pathways by binding to sterol-responsive elements in cell membranes. These interactions can affect cellular processes such as lipid homeostasis, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: The parent compound from which (25R)-16beta,26-DIHYDROXYCHOLESTEROL is derived.
16alpha-Hydroxycholesterol: A similar compound with a hydroxyl group at the 16alpha position.
26-Hydroxycholesterol: A compound with a single hydroxyl group at the 26 position.
Uniqueness
This compound is unique due to the presence of hydroxyl groups at both the 16beta and 26 positions, which can confer distinct biological activities and chemical reactivity compared to other sterols. This dual hydroxylation pattern allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C27H46O3 |
|---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(2S,6R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)25-24(30)15-23-21-9-8-19-14-20(29)10-12-26(19,3)22(21)11-13-27(23,25)4/h8,17-18,20-25,28-30H,5-7,9-16H2,1-4H3/t17-,18+,20+,21-,22+,23+,24+,25+,26+,27+/m1/s1 |
InChI Key |
NUHIVWGZNPMOCV-QEGUEJOGSA-N |
Isomeric SMILES |
C[C@H](CCC[C@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)CO |
Canonical SMILES |
CC(CCCC(C)C1C(CC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















